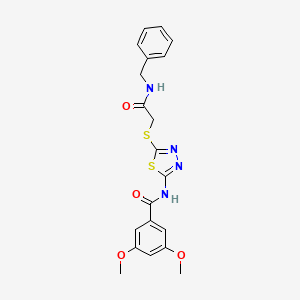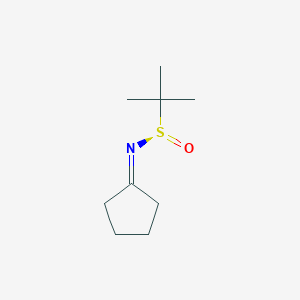![molecular formula C13H16N2OS2 B2394306 N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide CAS No. 899983-12-1](/img/structure/B2394306.png)
N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide” is a chemical compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 .Chemical Reactions Analysis
The chemical reactions involving “N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide” can be monitored by thin layer chromatography (TLC) . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide” can be analyzed based on its melting point, IR, 1H, 13C NMR, and mass spectral data .Applications De Recherche Scientifique
Antioxidant Properties
Thiazole derivatives, which include our compound of interest, have been found to exhibit antioxidant properties . These compounds can neutralize free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.
Analgesic and Anti-inflammatory Activities
Thiazole compounds have been reported to have analgesic (pain-relieving) and anti-inflammatory activities . This suggests potential applications in the treatment of conditions involving pain and inflammation.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial activity against various bacterial strains . This suggests that they could be used in the development of new antibiotics.
Antifungal Activity
In addition to their antimicrobial properties, thiazole compounds have also shown antifungal activity . This indicates potential use in the treatment of fungal infections.
Antiviral Properties
Thiazole compounds have been found to exhibit antiviral properties . This suggests potential applications in the treatment of viral infections.
Antitumor or Cytotoxic Drug Molecules
Thiazole compounds have been studied for their potential as antitumor or cytotoxic drug molecules . This suggests that they could be used in cancer treatment.
Neuroprotective Properties
Thiazole derivatives have been reported to have neuroprotective properties . This suggests potential applications in the treatment of neurological disorders.
Quorum Sensing Inhibitors
Some thiazole compounds have been found to inhibit quorum sensing , a communication system that bacteria use to coordinate behavior. This suggests potential applications in controlling bacterial populations and preventing bacterial infections.
Orientations Futures
Benzothiazole derivatives, including “N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide”, have shown promising results in the field of medicinal chemistry . Future research could focus on enhancing the anti-tubercular activity of these compounds and exploring their potential in other therapeutic areas.
Mécanisme D'action
Target of Action
N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide, also known as N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . Additionally, these compounds have also demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the DprE1 enzyme, disrupting the cell wall biosynthesis of M. tuberculosis . This results in the inhibition of the growth of the bacteria. In the case of anti-inflammatory activity, the compound inhibits COX enzymes, which play a key role in the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. By inhibiting DprE1, it disrupts the cell wall biosynthesis pathway in M. tuberculosis . This leads to the inhibition of bacterial growth. By inhibiting COX enzymes, it affects the arachidonic acid pathway, reducing the production of prostaglandins that mediate inflammation .
Result of Action
The inhibition of DprE1 by the compound results in the disruption of cell wall biosynthesis in M. tuberculosis, leading to the inhibition of bacterial growth . The inhibition of COX enzymes results in reduced production of prostaglandins, leading to a decrease in inflammation .
Propriétés
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-3-4-8-11(16)14-13-15-12-9(17-2)6-5-7-10(12)18-13/h5-7H,3-4,8H2,1-2H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYKJMLRMCIQRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C=CC=C2SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

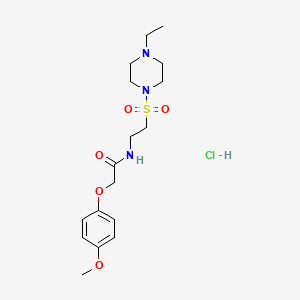
![N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394227.png)
![N-(3-acetamidophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2394228.png)
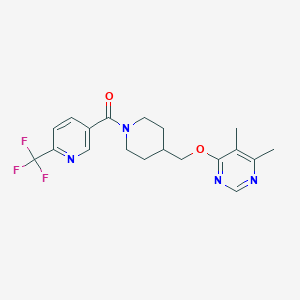
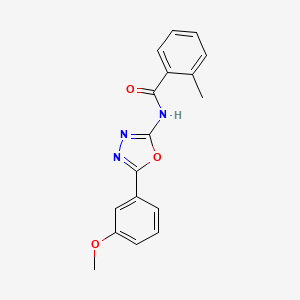
![1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea](/img/structure/B2394234.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2394236.png)
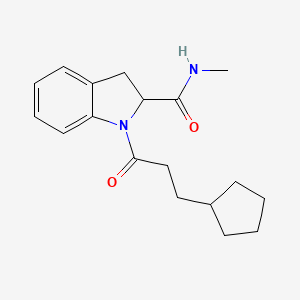
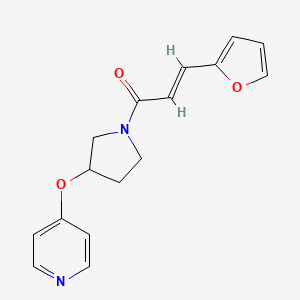
![4-chloro-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2394241.png)
